1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
Description
Structurally, it features a 4-fluorophenyl group at position 1, a (2-hydroxyethyl)amino substituent at position 4, and a piperidine-4-carboxamide moiety at position 4. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the (2-hydroxyethyl)amino group may improve solubility and hydrogen-bonding capacity .
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)-4-(2-hydroxyethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O2/c20-13-1-3-14(4-2-13)27-18-15(11-23-27)17(22-7-10-28)24-19(25-18)26-8-5-12(6-9-26)16(21)29/h1-4,11-12,28H,5-10H2,(H2,21,29)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBSSDQCJWKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Solubility: The target compound’s (2-hydroxyethyl)amino group likely improves aqueous solubility compared to methyl () or tert-butyl () substituents .
Target Selectivity : The 4-fluorophenyl group in the target compound mirrors substituents in and , which are associated with enhanced binding to kinases or ferroptosis-related targets .
Bioactivity Trends : Compounds with fluorinated aryl groups (e.g., ) demonstrate activity in cancer models, possibly via ferroptosis induction or kinase inhibition .
Méthodes De Préparation
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions. Microwave-assisted heating in ethanol with sodium ethoxide (10 mol%) at 150°C for 30 minutes yields 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (46–59% yield). Alternative protocols using triethyl orthoacetate in refluxing ethanol (10 hours) achieve similar cyclization efficiency.
Key reaction parameters :
- Solvent: Ethanol
- Base: Sodium ethoxide
- Temperature: 150°C (microwave) or reflux (conventional)
- Yield: 46–59%
Functionalization with (2-Hydroxyethyl)Amino Group
The 4-position of the pyrazolo[3,4-d]pyrimidine core is aminated using 2-aminoethanol under Buchwald-Hartwig conditions. A mixture of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv.) in toluene at 110°C for 24 hours introduces the (2-hydroxyethyl)amino group with 65–78% yield. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to amination improves regioselectivity and prevents side reactions.
Protection-deprotection sequence :
- Protection: 2-aminoethanol + TBSCl (1.2 equiv.), imidazole (2.5 equiv.) in DMF, 25°C, 12 hours (92% yield).
- Amination: As above, followed by TBAF (tetrabutylammonium fluoride) in THF for deprotection (89% yield).
Final Assembly and Purification
The intermediate 1-(1-(4-fluorophenyl)-4-((2-(tert-butyldimethylsilyloxy)ethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is deprotected using TBAF (1.5 equiv.) in THF at 0°C to room temperature for 2 hours, yielding the target compound. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water (7:3) affords the final product in >95% purity.
Characterization data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.82 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.10 (br s, 1H, NH), 4.90 (t, J = 5.5 Hz, 1H, OH), 3.75–3.68 (m, 2H, CH₂OH), 3.55–3.48 (m, 2H, NCH₂), 3.30–3.25 (m, 4H, piperidine-H), 2.85–2.78 (m, 2H, piperidine-H), 1.95–1.85 (m, 4H, piperidine-H).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₅FN₈O₂ [M+H]⁺: 477.2064; found: 477.2068.
Comparative Analysis of Synthetic Routes
Method A’s microwave-assisted cyclization and protective group strategy outperforms conventional heating in yield and regioselectivity.
Challenges and Mitigation Strategies
- Regioselectivity in amination : Competing reactions at N1 and C3 positions are minimized using bulky ligands (Xantphos) and low-temperature deprotection.
- Solubility issues : Intermediate pyrazolopyrimidines exhibit poor solubility in MTBE; DMF or DMSO is preferred for coupling steps.
- Byproduct formation : Column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) removes residual tert-butyl or acetylated byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
